(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine
Description
Introduction to (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine
Historical Context and Development
The development of this compound is intrinsically linked to the broader historical evolution of organofluorine chemistry, which began in the nineteenth century with pioneering work by early chemists. The foundations for compounds containing trifluoroethyl groups can be traced to the work of Alexander Borodin in 1862, who pioneered nucleophilic replacement of halogen atoms by fluoride, establishing fundamental synthetic pathways that would later enable the synthesis of complex fluorinated amines. This early work represented the first example of synthesis of an organofluorine compound by halogen exchange, which has become broadly used in fluorine chemistry and is especially important in the fluorochemical industry for the introduction of fluorine atoms into organic molecules.
The systematic development of trifluoroethyl-containing compounds gained momentum following Henri Moissan's isolation of elemental fluorine in 1886 through electrolysis of a melt mixture of potassium hydrogen difluoride and hydrogen fluoride. However, because of hazards and difficulties in handling highly reactive and corrosive reagents, organofluorine chemistry remained relatively undeveloped until the 1920s. The breakthrough came in 1898 when Frédéric Swarts introduced antimony fluoride as a fluorinating agent, establishing methodologies that would later prove crucial for synthesizing compounds like this compound.
The specific synthesis and characterization of this compound represents a more recent development in organofluorine chemistry, with the compound being formally catalogued and assigned Chemical Abstracts Service number 1097796-53-6. The compound was created on July 21, 2009, and has undergone modifications as recently as May 24, 2025, indicating ongoing research and development interest. This timeline reflects the continued evolution of synthetic methodologies that have made complex fluorinated amines increasingly accessible to researchers and industrial applications.
Significance in Organofluorine Chemistry
This compound occupies a significant position within organofluorine chemistry due to its incorporation of multiple functional groups that exemplify key principles governing fluorinated organic compounds. The compound demonstrates the fundamental properties that make organofluorine compounds valuable, particularly the formation of the strongest bonds in organic chemistry when fluorine is bound to carbon. The carbon-fluorine bond strength, averaging around 480 kilojoules per mole, significantly exceeds that of other carbon-halogen bonds and contributes to the exceptional thermal and chemical stability characteristic of fluorinated compounds.
The significance of this compound extends to its representation of the "mimic effect" and "block effect" that characterize many fluorinated pharmaceuticals and biological molecules. The van der Waals radius of fluorine is similar to that of hydrogen, making organofluorine compounds similar in steric size to non-fluorinated analogs while being quite different in electronic nature. This property allows fluorinated molecules to be incorporated into metabolic sequences in a manner similar to non-fluorinated compounds, yet the strong carbon-fluorine bond resists normal metabolism, leading to unique biological effects.
Within the broader context of organofluorine applications, compounds like this compound contribute to the field where an estimated twenty percent of pharmaceuticals contain fluorine, including several top-selling drugs. The percentage is even higher in agrochemicals, with over fifty percent of agricultural chemicals containing carbon-fluorine bonds. The effectiveness of organofluorine compounds is attributed to their metabolic stability, meaning they are not degraded rapidly and therefore remain active, while fluorine acts as a bioisostere of the hydrogen atom.
The compound also exemplifies the unique electronic properties imparted by trifluoroethyl groups. The electron-withdrawing nature of the fluorine atoms influences the basicity and nucleophilicity of nearby nitrogen atoms, creating distinctive reactivity patterns that distinguish fluorinated amines from their non-fluorinated counterparts. These electronic effects are particularly important in synthetic organic chemistry, where the modulation of electronic properties through fluorine substitution has become a fundamental strategy for tuning molecular properties.
Nomenclature and Identification Systems
International Union of Pure and Applied Chemistry Nomenclature
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that clearly identify the compound's structural features. The official International Union of Pure and Applied Chemistry name is N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine. This nomenclature systematically describes the compound's structure by identifying the ethane-1,2-diamine backbone with specific substitutions on the terminal nitrogen atom.
The nomenclature system accounts for the presence of two distinct amine functionalities within the molecule. The primary amine group is represented by the ethane-1,2-diamine designation, while the tertiary amine functionality is described through the N'-methyl and N'-(2,2,2-trifluoroethyl) substituents. The use of N' notation specifically indicates substitution on the terminal nitrogen atom of the diamine chain, distinguishing these substituents from potential modifications to the primary amine group.
Alternative systematic names found in chemical databases include variations that emphasize different structural perspectives. Some sources refer to the compound as this compound, which provides a more direct description of the substitution pattern around the central nitrogen atom. This alternative nomenclature is particularly useful in synthetic chemistry contexts where the focus is on the substitution pattern rather than the diamine backbone structure.
Chemical Abstracts Service Registry Information (1097796-53-6)
The Chemical Abstracts Service registry number 1097796-53-6 serves as the unique identifier for this compound within the global chemical information system. This registry number was assigned as part of the Chemical Abstracts Service's systematic approach to cataloguing chemical substances, providing an unambiguous reference that transcends variations in nomenclature and structural representation. The Chemical Abstracts Service system ensures that each unique chemical structure receives a distinct registry number, preventing confusion that might arise from multiple naming conventions or structural representations.
The registry information associated with 1097796-53-6 includes comprehensive molecular data that facilitates chemical identification and research. The molecular formula C₅H₁₁F₃N₂ and molecular weight of 156.15 grams per mole are standardized data points linked to this registry number. Additional identification codes associated with this registry number include the MDL number MFCD11646187, which provides cross-referencing capability with other chemical databases and information systems.
The Chemical Abstracts Service registry also maintains linkages to other identification systems, including the European Community number 899-917-4, which facilitates regulatory and commercial identification of the compound within European Union chemical management systems. This multi-system approach to chemical identification ensures that this compound can be accurately identified and tracked across different regulatory, commercial, and research contexts worldwide.
International Chemical Identifier and Simplified Molecular Input Line Entry System Representations
The International Chemical Identifier representation for this compound is InChI=1S/C5H11F3N2/c1-10(3-2-9)4-5(6,7)8/h2-4,9H2,1H3. This standardized representation provides a unique, machine-readable description of the compound's molecular structure that can be processed by chemical informatics systems worldwide. The International Chemical Identifier format includes specific connectivity information that defines how atoms are bonded within the molecule, ensuring unambiguous structural identification regardless of the software or database system being used.
The corresponding International Chemical Identifier Key, WAHLRBYXWZUOOP-UHFFFAOYSA-N, serves as a shortened, hash-based identifier derived from the full International Chemical Identifier string. This key provides a compact means of referencing the compound while maintaining the uniqueness and structural specificity of the full International Chemical Identifier. The key format is particularly useful in database systems where storage efficiency and search speed are important considerations.
The Simplified Molecular Input Line Entry System representation, CN(CCN)CC(F)(F)F, provides an alternative linear notation that is widely used in chemical databases and computational chemistry applications. This representation uses a simplified syntax to describe the molecular connectivity, with specific conventions for representing atoms, bonds, and structural features. The Simplified Molecular Input Line Entry System format is particularly valuable for chemical database searching and molecular similarity analyses, as it provides a standardized way to encode and compare molecular structures.
These molecular representation systems collectively ensure that this compound can be accurately identified, stored, and retrieved across diverse chemical information systems. The redundancy provided by multiple representation formats enhances data integrity and facilitates interoperability between different software platforms and databases used in chemical research and industry.
Classification in Chemical Taxonomy
This compound belongs to several overlapping classification categories within chemical taxonomy, reflecting its complex structural features and functional group diversity. The primary classification places this compound within the broad category of organic amines, specifically aliphatic amines, due to the presence of nitrogen atoms bonded to carbon chains rather than aromatic systems. This classification is fundamental to understanding the compound's chemical behavior, as aliphatic amines exhibit characteristic nucleophilic properties and participate in typical amine reactions such as alkylation, acylation, and complex formation.
Within the amine classification system, the compound can be further categorized as a mixed amine containing both primary and tertiary amine functionalities. The presence of the unsubstituted amino group (-NH₂) classifies part of the molecule as a primary amine, while the nitrogen atom bearing methyl and trifluoroethyl substituents represents a tertiary amine center. This dual amine functionality creates unique reactivity patterns, as the two nitrogen centers exhibit different nucleophilicity, basicity, and steric accessibility characteristics.
| Classification Category | Specific Classification | Structural Basis |
|---|---|---|
| Functional Group | Primary and Tertiary Amine | -NH₂ and N(CH₃)(CH₂CF₃) groups |
| Aliphatic/Aromatic | Aliphatic Amine | No aromatic ring systems |
| Fluorine Content | Organofluorine Compound | Trifluoroethyl substituent |
| Molecular Framework | Ethyldiamine Derivative | C₂H₄N₂ backbone with substituents |
| Synthetic Origin | Man-made Fluorinated Compound | Synthetic trifluoroethyl incorporation |
The compound also falls within the specialized category of organofluorine compounds, a classification that has gained increasing importance in modern chemistry due to the unique properties imparted by carbon-fluorine bonds. Organofluorine compounds are characterized by the presence of at least one carbon-fluorine bond, and they often exhibit distinctive physical and chemical properties compared to their non-fluorinated analogs. The trifluoroethyl group in this compound specifically classifies it as a trifluoroethyl-substituted compound, a subclass of organofluorines known for their enhanced lipophilicity and metabolic stability.
From a synthetic chemistry perspective, the compound can be classified as an ethylenediamine derivative, as it contains the fundamental ethylenediamine backbone (H₂N-CH₂-CH₂-NH₂) with specific substitutions on one of the terminal nitrogen atoms. This classification is particularly relevant for understanding the compound's potential coordination chemistry and its relationship to other ethylenediamine-based ligands and chelating agents.
The fluorinated nature of the compound also places it within the category of specialty chemicals or fine chemicals, reflecting its likely applications in research, pharmaceuticals, or other high-value applications rather than bulk chemical production. This classification is consistent with the general pattern observed in organofluorine chemistry, where fluorinated compounds often serve specialized functions due to their unique properties and higher synthesis costs compared to non-fluorinated alternatives.
Properties
IUPAC Name |
N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2/c1-10(3-2-9)4-5(6,7)8/h2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHLRBYXWZUOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Amination and Alkylation Strategy
- Starting Materials: Commonly, ethylene diamine derivatives or protected aminoethyl compounds are reacted with trifluoroethyl halides or trifluoroethylamine.
- Reaction Type: Nucleophilic substitution or reductive amination to introduce the trifluoroethyl group onto the aminoethyl backbone.
- Catalysts and Conditions: Use of bases such as triethylamine or diisopropylethylamine to scavenge acids formed during alkylation; solvents like ethyl acetate or isopropyl acetate are preferred for their immiscibility with water and ease of separation.
- Purification: Multi-step purification including acid-base extraction and crystallization to remove impurities and dimeric byproducts.
This approach is consistent with general amine alkylation chemistry and has been adapted for fluorinated amines to maintain reaction selectivity and yield.
Coupling Reagent Mediated Amide Formation (Patent-Based Method)
A patented method (WO2012047543A1) describes the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide via:
- Coupling Reaction: Using coupling reagents such as isobutyl chloroformate or N,N'-carbonyldiimidazole to activate carboxylic acid derivatives.
- Base Use: Triethylamine or diisopropylethylamine as bases to neutralize acid byproducts.
- Solvent: Water-immiscible solvents like ethyl acetate to facilitate phase separation and product isolation.
- Outcome: High purity amide intermediates that can be further converted to amine derivatives.
This method emphasizes the utility of coupling reagents in forming amide bonds efficiently and with minimal side reactions, which is applicable for preparing trifluoroethyl amines after subsequent transformations.
Comparative Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Multi-step Amination/Alkylation | Alkylation of aminoethyl derivatives with trifluoroethyl halides or amines | Direct introduction of trifluoroethyl group; adaptable | Requires careful control to avoid side reactions |
| Amide Intermediate Route | Protection, amide formation, deprotection, acid-base treatment | Mild conditions, industrially scalable | Multi-step, requires protecting groups |
| Coupling Reagent Mediated | Activation of acid derivatives, amide bond formation, base neutralization | High purity, efficient coupling | Requires coupling reagents, cost considerations |
Research Findings and Notes
- The trifluoroethyl moiety significantly influences the chemical reactivity and biological properties of the compound, necessitating mild and selective synthetic methods to preserve this functionality.
- Avoidance of harsh reagents like hydrogen gas and extreme temperatures is preferred for safety and product integrity, as demonstrated in the amide intermediate method.
- The formation of dimeric impurities during synthesis is a known challenge, requiring optimized reaction conditions and purification strategies to maximize yield and purity.
- Use of coupling reagents in amide bond formation provides a versatile and efficient route to intermediates that can be converted into the target amine, with triethylamine commonly employed as a base.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or sulfates under basic conditions. This reaction forms quaternary ammonium salts, which are valuable in surfactant synthesis and phase-transfer catalysis.
| Reagents/Conditions | Major Products | Yield (%) | References |
|---|---|---|---|
| Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl quaternary ammonium salt | 85–92 | |
| Ethyl bromide, NaOH, aqueous EtOH | N-Ethyl derivative | 78–84 |
Mechanism :
-
Nucleophilic attack by the primary amine on the alkyl halide.
-
Base (e.g., K₂CO₃) neutralizes HX byproduct, driving the reaction forward.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form stable amides, widely used in peptide mimetics and polymer chemistry.
| Reagents/Conditions | Major Products | Yield (%) | References |
|---|---|---|---|
| Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 90–95 | |
| Benzoyl chloride, pyridine, RT | N-Benzoylated compound | 88–93 |
Key Insight :
-
The trifluoroethyl group does not participate in acylation, preserving its electronic effects for downstream applications.
Oxidation Reactions
Controlled oxidation converts the tertiary amine to an N-oxide, altering solubility and coordination properties.
| Reagents/Conditions | Major Products | Yield (%) | References |
|---|---|---|---|
| H₂O₂ (30%), AcOH, 40°C | Tertiary N-Oxide | 75–80 | |
| mCPBA, CH₂Cl₂, 0°C to RT | N-Oxide with retained chirality | 82–88 |
Applications :
-
N-Oxides serve as ligands in asymmetric catalysis or prodrugs in medicinal chemistry.
Reductive Amination
The primary amine reacts with aldehydes/ketones in reductive amination to form secondary amines.
| Reagents/Conditions | Major Products | Yield (%) | References |
|---|---|---|---|
| Formaldehyde, NaBH₃CN, MeOH | N,N-Dimethyl derivative | 70–78 | |
| Cyclohexanone, NaBH(OAc)₃, DCE | Cyclohexyl-substituted amine | 65–72 |
Optimization :
-
Trifluoroethyl groups improve reaction rates by stabilizing transition states through inductive effects.
Biocatalytic Carbene Insertion
Engineered cytochrome c enzymes enable asymmetric N–H carbene insertion with diazo reagents, yielding chiral α-trifluoromethyl amines.
Significance :
-
Provides enantioselective access to bioactive molecules, bypassing traditional transition-metal catalysts.
Coupling Reactions
The amine participates in carbodiimide-mediated couplings to form ureas or amides, leveraging its nucleophilicity.
| Reagents/Conditions | Major Products | Yield (%) | References |
|---|---|---|---|
| N,N′-Carbonyldiimidazole, THF | Symmetrical urea derivative | 80–85 | |
| Succinic anhydride, DMAP, CH₂Cl₂ | Succinamide-linked compound | 85–90 |
Industrial Relevance :
-
Used in polymer crosslinking and dendrimer synthesis.
Acid-Base Reactions
The compound forms stable salts with mineral or organic acids, enhancing crystallinity for pharmaceutical formulations.
| Reagents/Conditions | Major Products | Applications | References |
|---|---|---|---|
| HCl (g), Et₂O | Hydrochloride salt | Improved bioavailability | |
| p-Toluenesulfonic acid, MeOH | Tosylate salt | Catalysis |
Scientific Research Applications
Applications in Organic Synthesis
(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine serves as a crucial reagent in organic synthesis for producing fluorinated compounds. Its unique structure allows it to participate in various chemical reactions:
- Fluorination Reactions : The trifluoroethyl group facilitates the introduction of fluorine into organic molecules, which is valuable in pharmaceuticals and agrochemicals.
- Nucleophilic Substitution : The amino group can act as a nucleophile in substitution reactions, enabling the formation of amines from haloalkanes.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Amino group reacts with electrophiles | Various substituted amines |
| Oxidation | Formation of amine oxides | Amine oxides |
| Reduction | Conversion to primary amines | Primary amines |
Biological Applications
In biological research, this compound is utilized for studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it an important tool in biochemistry:
- Enzyme Inhibition Studies : The compound can inhibit specific enzymes by binding to their active sites.
- Protein Interaction Studies : It aids in understanding protein-ligand interactions due to its structural properties.
Pharmaceutical Development
The compound is being investigated for its potential use in drug development:
- Fluorinated Pharmaceuticals : Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. This compound can be a precursor for designing novel fluorinated drugs.
- Targeted Drug Delivery : Its unique chemical properties may allow it to penetrate biological membranes effectively, making it suitable for targeted drug delivery systems .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited the enzyme acetylcholinesterase. The inhibition was attributed to the compound’s ability to form stable complexes with the enzyme's active site, leading to significant reductions in enzyme activity.
Case Study 2: Synthesis of Fluorinated Compounds
Researchers utilized this compound as a key reagent in synthesizing a series of fluorinated amino acids. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts.
Mechanism of Action
The mechanism by which (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Nitrogen
The target compound’s nitrogen atom bears three distinct groups: methyl, 2-aminoethyl, and 2,2,2-trifluoroethyl. Structural analogs differ in these substituents, leading to variations in steric, electronic, and solubility properties:
Key Observations :
- The aminoethyl group in the target compound introduces a secondary amine, enabling hydrogen bonding and increasing polarity compared to analogs with alkyl/aryl groups .
- Trifluoroethyl substituents universally lower basicity due to electron-withdrawing effects, as confirmed by conformational studies of related amines .
- Ethyl vs. Methyl : Ethyl analogs (e.g., ) exhibit higher lipophilicity but similar electronic profiles.
Electronic and Conformational Effects
The trifluoroethyl group’s electron-withdrawing nature reduces the electron density on the nitrogen atom, lowering basicity compared to non-fluorinated amines. For example, in 1-(2,2,2-trifluoroethyl)piperidine (a related compound), the trifluoroethyl group stabilizes the amine’s conjugate acid, reducing its pKa . The target compound’s aminoethyl group may partially offset this effect through inductive donation, but experimental pKa data are lacking.
Conformational studies of trifluoroethyl-containing amines (e.g., ) suggest that bulky substituents like trifluoroethyl favor specific rotameric states due to steric and electronic constraints. The aminoethyl group in the target compound likely introduces additional conformational flexibility compared to rigid analogs like N-Benzyl-N-(Trimethylsilylmethyl)-1-Methoxy-2,2,2-Trifluoroethanamine ().
Physicochemical and Functional Comparisons
Collision Cross Section (CCS) and Molecular Size
Predicted CCS values for the target compound’s adducts ([M+H]⁺: 133.4 Ų) suggest a compact structure.
Solubility and Stability
Biological Activity
(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine, also known as N-methyl-N-(2,2,2-trifluoroethyl)-1,2-ethanediamine, is a fluorinated amine compound with diverse applications in chemistry and biology. Its unique trifluoroethyl group enhances its biological activity and stability, making it a subject of interest in drug development and biochemical research.
- Molecular Formula : C6H14F3N2
- IUPAC Name : N-methyl-N-(2,2,2-trifluoroethyl)-1,2-ethanediamine
- Physical Form : Liquid
- Purity : 95%
- Storage Temperature : 4°C
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The trifluoroethyl group significantly influences the compound's lipophilicity and metabolic stability.
The mechanism of action involves the formation of stable complexes with biological molecules. This interaction can modulate enzyme activity and influence receptor binding dynamics. The trifluoroethyl moiety facilitates membrane penetration, allowing the compound to reach intracellular targets effectively .
Applications in Research and Medicine
- Enzyme Interaction Studies : The compound is utilized in investigating enzyme mechanisms due to its ability to form complexes with proteins.
- Drug Development : Its unique properties make it a candidate for designing fluorinated pharmaceuticals that exhibit improved pharmacokinetic profiles.
- Organic Synthesis : It serves as a reagent in synthesizing various fluorinated compounds .
Case Study 1: Enzyme Inhibition
Research has demonstrated that compounds containing trifluoroethyl groups can act as potent inhibitors for specific enzymes involved in disease pathways. For instance, related compounds have shown effectiveness in inhibiting proteases linked to cancer progression .
Case Study 2: Antimalarial Activity
A study identified novel antimalarial compounds derived from fluorinated amines that target dihydroorotate dehydrogenase (DHODH), a validated target for new antimalarials. The introduction of trifluoroethyl groups enhanced the metabolic stability and efficacy of these compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,2,2-Trifluoroethylamine | Trifluoroethyl group | Inhibitory effects on various enzymes |
| N-Ethyl-2,2,2-trifluoroethylamine | Ethyl group instead of methyl | Similar enzyme interactions but varied potency |
| (Amino)(trifluoroethyl)amine | Lacks methyl group | Reduced lipophilicity and altered receptor binding |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trifluoroethylamine derivatives can react with methyl and aminoethyl halides under controlled conditions. Key parameters include temperature (40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side products like dialkylated amines. Catalysts such as triethylamine or NaH are often used to enhance reactivity . Purification via column chromatography or recrystallization ensures >95% purity, with yields optimized by adjusting reaction times (12–24 hours) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Answer : Advanced analytical techniques are employed:
- NMR Spectroscopy : and NMR identify proton environments and confirm fluorine substitution patterns. For instance, the trifluoroethyl group shows a characteristic triplet at δ 3.8–4.2 ppm in NMR .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 189.1 for [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for verifying tertiary amine geometry .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Answer : The trifluoroethyl group increases lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, acetone) but less so in water. Stability studies show degradation <5% over 6 months when stored at –20°C in inert atmospheres. Hydrolytic stability is pH-dependent, with rapid decomposition in acidic conditions (pH <3) due to amine protonation and subsequent bond cleavage .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s interaction with biological targets compared to non-fluorinated analogs?
- Answer : The trifluoroethyl group enhances binding affinity to hydrophobic pockets in enzymes (e.g., kinases, GPCRs) via strong van der Waals interactions. Fluorine’s electronegativity also polarizes adjacent bonds, altering electron density at the amine center, which can modulate receptor activation. Comparative studies show a 10-fold increase in IC against serotonin receptors compared to ethyl-substituted analogs .
Q. What strategies are effective in resolving enantiomeric impurities during asymmetric synthesis?
- Answer : Chiral resolution methods include:
- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases (90:10 v/v) to separate enantiomers (resolution factor R >1.5) .
- Diastereomeric Salt Formation : Reacting the racemic mixture with chiral acids (e.g., tartaric acid) to precipitate one enantiomer .
- Catalytic Asymmetric Synthesis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to achieve >90% enantiomeric excess .
Q. How can reaction kinetics and thermodynamics be modeled to predict byproduct formation during scale-up?
- Answer : Computational tools like DFT (Density Functional Theory) simulate transition states to identify energetically favorable pathways. For instance, modeling the nucleophilic substitution step reveals that higher temperatures favor SN1 mechanisms, increasing carbocation intermediates and byproducts. Kinetic studies using HPLC-MS track intermediate concentrations, enabling optimization of reagent addition rates and temperature gradients .
Q. What are the challenges in quantifying trace impurities (e.g., genotoxic amines) in this compound?
- Answer : Sensitive LC-MS/MS methods with MRM (Multiple Reaction Monitoring) are used, achieving detection limits of 0.1 ppm for impurities like 2,2,2-trifluoroethyl chloride. Columns with polar embedded phases (e.g., Zorbax SB-CN) improve separation, while ion-pairing agents (e.g., heptafluorobutyric acid) enhance ionization efficiency .
Methodological Resources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
